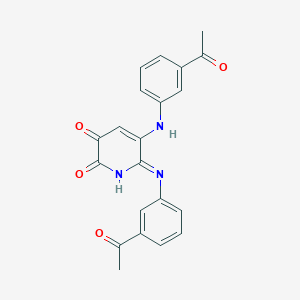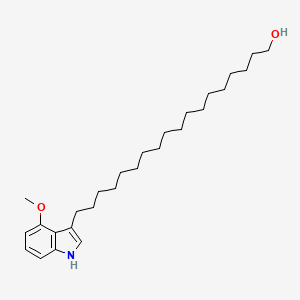![molecular formula C14H16S2 B15158156 2-[4-(tert-Butylsulfanyl)phenyl]thiophene CAS No. 756899-88-4](/img/structure/B15158156.png)
2-[4-(tert-Butylsulfanyl)phenyl]thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(tert-Butylsulfanyl)phenyl]thiophene: is an organic compound that features a thiophene ring substituted with a phenyl group bearing a tert-butylsulfanyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(tert-Butylsulfanyl)phenyl]thiophene typically involves the following steps:
Starting Materials: The synthesis begins with thiophene and 4-bromothiophene as the core structures.
Substitution Reaction: The tert-butylsulfanyl group is introduced via a substitution reaction using tert-butylthiol and a suitable base.
Coupling Reaction: The phenyl group is then attached to the thiophene ring through a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(tert-Butylsulfanyl)phenyl]thiophene can undergo various chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the thiophene ring or the phenyl group.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .
Aplicaciones Científicas De Investigación
2-[4-(tert-Butylsulfanyl)phenyl]thiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as organic semiconductors and polymers
Mecanismo De Acción
The mechanism of action of 2-[4-(tert-Butylsulfanyl)phenyl]thiophene is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in materials science, it may influence the electronic properties of polymers, while in biology, it could interact with cellular receptors or enzymes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(tert-Butylsulfanyl)phenylacetic acid
- 2-(tert-Butylsulfanyl)ethanol
- 2-(tert-Butylsulfanyl)benzoimidazole
Uniqueness
2-[4-(tert-Butylsulfanyl)phenyl]thiophene is unique due to the presence of both a thiophene ring and a tert-butylsulfanyl-substituted phenyl group. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and pharmaceuticals .
Propiedades
Número CAS |
756899-88-4 |
|---|---|
Fórmula molecular |
C14H16S2 |
Peso molecular |
248.4 g/mol |
Nombre IUPAC |
2-(4-tert-butylsulfanylphenyl)thiophene |
InChI |
InChI=1S/C14H16S2/c1-14(2,3)16-12-8-6-11(7-9-12)13-5-4-10-15-13/h4-10H,1-3H3 |
Clave InChI |
QGSWWPSJEAKNOY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)SC1=CC=C(C=C1)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(4-Ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methoxyphenol](/img/structure/B15158074.png)


![4-[(4-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}phenyl)methoxy]-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-oxobutanoic acid](/img/structure/B15158089.png)
![4-{2-[3,5-Bis(trifluoromethyl)phenyl]-2-phenylethenyl}benzaldehyde](/img/structure/B15158106.png)
![N-[(3,5-Dimethoxyphenyl)carbamothioyl]-4-fluorobenzamide](/img/structure/B15158108.png)
![2-[6-(4-Ethenylphenyl)hexyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B15158112.png)

![Benzaldehyde, 4-[(4-methylphenyl)sulfinyl]-](/img/structure/B15158130.png)
![2-{6-[2-(Methylsulfanyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B15158134.png)

![2-{1,3-Dioxonaphtho[2,3-f]isoindol-2-yl}cyclohexane-1-carboxylic acid](/img/structure/B15158144.png)
![N-[(2R)-3-Oxo-5-phenylpentan-2-yl]acetamide](/img/structure/B15158157.png)

